molecular formula C13H11F3N2O3 B13497334 N-(trifluoroacetyl)tryptophan

N-(trifluoroacetyl)tryptophan

Cat. No.: B13497334
M. Wt: 300.23 g/mol
InChI Key: PCGKHZTZDMCZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Trifluoroacetyl)tryptophan is a key protected tryptophan derivative used in chemical and peptide synthesis. The trifluoroacetyl (TFA) group serves as a protective group for the amino moiety of the amino acid, a critical step in the synthesis of complex peptides to prevent unwanted side reactions . This compound is an important intermediate in multi-step synthesis routes, for instance, in the preparation of N-alpha-fluorenylmethyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan, a common intermediate for synthesizing various peptide drugs . Such intermediates are vital in the development of therapeutics, including hypoglycemic medications and treatments for osteoporosis . The compound is offered for research applications and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)

InChI Key

PCGKHZTZDMCZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N Trifluoroacetyl Tryptophan and Its Analogues

Direct N-Acylation Approaches

Direct N-acylation is a fundamental strategy for the protection of the α-amino group of tryptophan, enabling further selective modifications at other positions of the molecule. The trifluoroacetyl group is a particularly useful protecting group due to its stability and the ease with which it can be introduced.

The efficiency of N-acylation reactions can be influenced by several factors, including the choice of solvent, temperature, and the nature of the acylating agent. While specific optimization studies for the N-trifluoroacetylation of tryptophan are not extensively detailed in the provided context, general principles of N-acylation can be applied. For instance, the use of a suitable base is often crucial to neutralize the acid generated during the reaction and to deprotonate the amino group, thereby increasing its nucleophilicity. The selection of an appropriate solvent that can dissolve both the amino acid derivative and the acylating agent is also critical for a homogeneous reaction and optimal yields. Temperature control is important to manage the rate of reaction and minimize potential side reactions.

While the α-amino group of tryptophan is the most nucleophilic site for acylation, regioselective acylation at other positions, such as the indole (B1671886) nitrogen (N1), can be achieved under specific conditions. The formation of Nα,N1-bis(trifluoroacetyl)tryptophan methyl ester demonstrates that with a sufficiently reactive acylating agent like trifluoroacetic anhydride (B1165640), acylation can occur at both the α-amino and the indole nitrogen positions. nih.gov Achieving regioselectivity often involves the careful choice of protecting groups, reaction conditions, and the stoichiometry of the reagents. For instance, using a limited amount of the acylating agent under milder conditions might favor mono-acylation at the more reactive α-amino group. Conversely, forcing conditions and an excess of the acylating agent can lead to di-acylation.

Indole Ring Derivatization of N-(Trifluoroacetyl)tryptophan

The protected this compound scaffold is an excellent substrate for the introduction of various functional groups onto the indole ring. This allows for the synthesis of a diverse range of tryptophan analogues with potentially altered biological activities.

Nitration of the indole ring of protected tryptophan derivatives is a valuable transformation, as the resulting nitro-tryptophans can be readily converted into a variety of other functional groups. nih.gov The regioselectivity of the nitration is highly dependent on the reaction conditions, particularly the solvent and the nitrating agent used. nih.govnih.gov

The synthesis of Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester can be achieved through the regioselective nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester. nih.govnih.gov When this starting material is treated with nitric acid (HNO3) in acetic anhydride at 0°C, the 2-nitro derivative is obtained in a 67% yield. nih.govnih.gov This method provides a significant improvement in yield compared to previous procedures. nih.gov Interestingly, altering the solvent to trifluoroacetic acid under the same temperature conditions leads to the formation of the 6-nitro isomer in 69% yield, highlighting the critical role of the solvent in directing the regioselectivity of the nitration. nih.govnih.gov

Table 1: Regioselective Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester nih.govnih.gov

Nitrating AgentSolventTemperature (°C)ProductYield (%)
HNO₃Acetic Anhydride0Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester67
HNO₃Trifluoroacetic Acid0Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester69

Electrophilic Trifluoromethylthiolation of Indole Moiety

The introduction of a trifluoromethylthio (SCF3) group into the indole ring of tryptophan derivatives can significantly alter their physicochemical properties, such as hydrophobicity. chemistryviews.orgnih.gov An efficient method for the electrophilic trifluoromethylthiolation of this compound and its analogues involves the use of an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid like triflic acid or BF3·OEt2. chemistryviews.orgnih.gov

This reaction proceeds via a Friedel-Crafts-type mechanism. nih.gov Studies on tryptophan derivatives, such as those with Fmoc and Boc protecting groups, have shown that the reaction conditions can be optimized to achieve high yields of the desired trifluoromethylthiolated products. nih.gov For instance, the reaction of Fmoc-Trp-OEt with a p-chloro substituted trifluoromethanesulfenamide reagent and triflic acid in 1,2-dichloroethane (B1671644) at 50°C resulted in a 93% yield of the C2-trifluoromethylthiolated product. acs.org

The reaction has also been successfully applied to the late-stage functionalization of peptides containing tryptophan residues, demonstrating its utility in modifying complex biomolecules. nih.gov The introduction of the SCF3 group has been shown to increase the hydrophobicity of peptides, which can be advantageous for their biological activity and cell permeability. chemistryviews.org

Halogenation Strategies

Halogenation of the tryptophan indole ring provides another avenue for functionalization. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regiospecific halogenation of tryptophan. nih.govbiorxiv.org These enzymes require oxygen, a halide salt, and FADH2 to function. nih.gov Different FDHs exhibit distinct regioselectivity. For example, SttH is effective for halogenation at the C-6 position, while RebH shows higher activity for the C-7 position. nih.gov

While enzymatic methods offer high selectivity, chemical methods for halogenation are also employed. For instance, free-radical halogenation of protected L-tryptophan using N-bromosuccinimide or N-chlorosuccinimide can lead to the formation of the corresponding 2-halo derivatives in high yields. researchgate.net

A study on a promiscuous flavin-dependent halogenase, ChlH, demonstrated its ability to halogenate internal tryptophan residues in linear peptides, as well as N- and C-terminal tryptophan residues. biorxiv.orgbiorxiv.org This enzyme was also capable of brominating tryptophan residues when NaBr was provided as the halide source. biorxiv.org The development of such versatile halogenation methods, both enzymatic and chemical, expands the toolkit for creating novel tryptophan analogues with potentially altered biological properties.

C-H Activation and Arylation Studies on Tryptophan Residues

Direct C-H activation and arylation of the tryptophan indole ring represent a powerful and atom-economical strategy for introducing aryl groups. Palladium-catalyzed C-H arylation has been a prominent method in this area. chim.it The C2 position of the indole ring is a common site for such functionalization. chim.it

One approach involves the use of a directing group, such as 8-aminoquinoline (B160924) (8AQ), to guide the C-H activation process. rsc.org This strategy has been applied to the synthesis of β-arylated tryptophan derivatives. rsc.org For instance, a palladium-catalyzed C-H arylation of an N-protected alanine (B10760859) derivative with a 3-iodoindole, using AgTFA as an additive, yielded the desired arylated tryptophan product in 83% yield with excellent stereocontrol. nih.gov

Intermolecular C-H arylation between Ac-Trp-OH and Fmoc-protected iodo-phenylalanine has also been demonstrated. ub.edu These C-H activation methodologies provide efficient routes to novel tryptophan derivatives with extended aromatic systems, which can be valuable for creating peptides with constrained conformations or for introducing fluorescent probes.

Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers

The synthesis of enantiomerically pure this compound and its analogues is crucial for their application in biological systems, where stereochemistry plays a vital role. Chiral auxiliaries are often employed to control the stereochemical outcome of synthetic reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed.

One notable example is the use of the Schöllkopf chiral auxiliary for the asymmetric synthesis of tryptophan analogues. nih.gov This method involves the regioselective lithiation of the chiral auxiliary, followed by reaction with an electrophile to create a new stereocenter with high diastereoselectivity. nih.gov Subsequent mild hydrolysis affords the α-substituted amino acid methyl ester. nih.gov

Another approach utilizes nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. Asymmetric alkylation of such a complex with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been shown to produce the corresponding alkylated product with excellent diastereoselectivity, providing a route to enantiomerically pure 7-aza-tryptophan. researchgate.net (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is another chiral auxiliary that, in the presence of nickel nitrate, can be used for the racemization of α-amino acids to yield the (S)-enantiomer with high optical purity after acidic hydrolysis. tcichemicals.com These chiral auxiliary-based methods are powerful tools for accessing specific stereoisomers of this compound and its derivatives.

Enzymatic Resolution of Racemates using N-Acylase

The kinetic resolution of racemic N-acylamino acids is a well-established industrial process, valued for its high enantioselectivity under mild, environmentally friendly conditions. d-nb.infonih.gov This method utilizes the stereospecificity of enzymes, particularly Acylase I (or N-acyl-L-amino acid amidohydrolase), to selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture, leaving the D-enantiomer intact. wikipedia.orgtaylorandfrancis.com

The process begins with a racemic mixture of N-(trifluoroacetyl)-DL-tryptophan. When this mixture is subjected to Acylase I, the enzyme preferentially catalyzes the hydrolysis of the trifluoroacetyl group from N-(trifluoroacetyl)-L-tryptophan. nih.govresearchgate.net This enzymatic action yields L-tryptophan and the unreacted N-(trifluoroacetyl)-D-tryptophan.

The resulting mixture of L-tryptophan and N-(trifluoroacetyl)-D-tryptophan can then be separated based on their differing physicochemical properties, such as solubility or charge. The isolated N-(trifluoroacetyl)-D-tryptophan can be chemically hydrolyzed to yield D-tryptophan. Early studies demonstrated the efficacy of Acylase I in hydrolyzing various N-trifluoroacetyl derivatives of amino acids, confirming the viability of this approach. nih.govresearchgate.net The trifluoroacetyl group, compared to a standard acetyl group, can influence the rate of hydrolysis but does not prevent the stereoselective action of the enzyme.

The key advantage of this method is the high enantiomeric purity of the resulting L- and D-tryptophan products. While the theoretical maximum yield for each enantiomer is 50% from the initial racemate, the unhydrolyzed D-enantiomer can be isolated and the L-amino acid recovered efficiently, making it a highly practical resolution strategy. taylorandfrancis.com

Indirect Resolution through Diastereomer Formation

Indirect resolution is a classical and effective method for separating enantiomers from a racemic mixture. jackwestin.com This technique relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomers. jackwestin.comwikipedia.org Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, melting point, and boiling point, which allows for their separation by conventional methods like fractional crystallization or chromatography. wikipedia.org

For the resolution of N-(trifluoroacetyl)-DL-tryptophan, a carboxylic acid, a chiral base (e.g., an optically pure amine like brucine (B1667951) or phenethylamine) is used as the resolving agent. google.com The reaction involves a simple acid-base neutralization to form a mixture of two diastereomeric salts:

[N-(trifluoroacetyl)-L-tryptophanate]–[(chiral amine)-H]+

[N-(trifluoroacetyl)-D-tryptophanate]–[(chiral amine)-H]+

Due to their different spatial arrangements, these two diastereomeric salts exhibit different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomer will precipitate out of the solution first, allowing for its separation by filtration. The more soluble diastereomer remains in the filtrate. After separation, the individual diastereomeric salts are treated with an acid to break the salt bond, regenerating the enantiomerically pure this compound and the chiral resolving agent, which can often be recovered and reused. wikipedia.org

While this method is powerful, its success is highly dependent on finding a suitable resolving agent and crystallization solvent that provide a significant solubility difference between the diastereomers. wikipedia.org Chromatographic methods, which rely on the differential interaction of diastereomeric derivatives with a stationary phase, are also widely used for both analytical and preparative separations of tryptophan enantiomers. nih.govacs.org

Derivatization for Specific Research Applications

N-Hydroxysuccinimide Ester (OSu) Formation for Acyl Transfer

N-trifluoroacetyl (TFA)-protected α-amino acids can be converted into their corresponding N-hydroxysuccinimide (OSu) esters to create highly reactive acylating agents. nih.gov These OSu esters are valuable intermediates in organic synthesis, particularly for acyl transfer reactions like Friedel-Crafts acylation, due to their high stability in storage and sufficient reactivity under moderate conditions. nih.govarkat-usa.org The trifluoroacetyl protecting group is particularly suitable for these reactions as it is stable under the acidic conditions of the Friedel-Crafts reaction but can be easily removed later under alkaline conditions. arkat-usa.org

The synthesis of this compound-OSu involves the reaction of this compound with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide. This process converts the carboxylic acid group into a highly reactive OSu ester.

Once formed, this compound-OSu can act as a potent acyl donor. In Friedel-Crafts acylation, catalyzed by a Lewis acid (e.g., AlCl₃) or a superacid (e.g., trifluoromethanesulfonic acid), the activated tryptophan derivative can acylate electron-rich aromatic compounds. researchgate.netmdpi.com This reaction attaches the N-protected tryptophan backbone to an aromatic ring, forming a new carbon-carbon bond and producing a chiral α-amino aryl-ketone. nih.govarkat-usa.org This methodology is significant because it allows for the synthesis of complex, optically active molecules while retaining the original chirality at the α-carbon of the amino acid. researchgate.netresearchgate.net

Table 1: Examples of Friedel-Crafts Acylation using TFA-Amino Acid-OSu Esters arkat-usa.orgresearchgate.net
TFA-Amino Acid-OSuArene (Substrate)Major ProductYield
TFA-L-Met-OSuBenzeneTFA-L-Met-Ph<10%
TFA-L-Met-OSuTolueneTFA-L-Met-(p-tolyl)52%
TFA-L-Ile-OSuBenzeneTFA-L-Ile-Ph51%
TFA-L-Ile-OSuTolueneTFA-L-Ile-(p-tolyl)47%

Isotopic Labeling Strategies (e.g., [¹⁸F]trifluoromethylation)

Isotopic labeling of tryptophan derivatives is crucial for their use as probes in biomedical research, especially in Positron Emission Tomography (PET) imaging. nih.govsemanticscholar.org PET is a non-invasive imaging technique that visualizes biological processes in vivo by detecting radiation from positron-emitting radionuclides. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide due to its near-ideal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging. fz-juelich.de

The trifluoromethyl (CF₃) group is an important functional group in pharmaceuticals, and methods to introduce an [¹⁸F]CF₃ group onto molecules like tryptophan are of high interest. nih.gov One such strategy is the copper-mediated [¹⁸F]trifluoromethylation. This reaction can introduce the [¹⁸F]CF₃ group at a specific position on the tryptophan indole ring, often at the 2-position, to create tracers like [¹⁸F]trifluoromethyl-L-tryptophan. nih.govresearchgate.net The N-(trifluoroacetyl) protecting group can be used during intermediate synthetic steps to control reactivity before the final radiolabeling is performed. researchgate.net

These ¹⁸F-labeled tryptophan analogues are designed to trace metabolic pathways in the body. nih.gov For example, altered tryptophan metabolism is a hallmark of many cancers, which often overexpress enzymes like indoleamine 2,3-dioxygenase (IDO). scispace.comnih.gov PET tracers based on ¹⁸F-labeled tryptophan can be used to visualize tumors, assess their metabolic activity, and potentially monitor the response to therapies that target these pathways. nih.govscispace.comnih.gov

Table 2: Selected ¹⁸F-Labeled Tryptophan Derivatives for PET Imaging
RadiotracerLabeling MethodRadiochemical Yield (RCY)ApplicationReference
[¹⁸F]trifluoromethyl-L-tryptophanCu(I)-mediated [¹⁸F]trifluoromethylation6%Imaging serotonin (B10506) metabolism nih.gov
L-1-[¹⁸F]fluoroethyl-tryptophan (L-1-[¹⁸F]FETrp)Nucleophilic substitution0.9% - 25%Cancer imaging (prostate, lung, glioma) nih.govnih.gov
4/6/7-[¹⁸F]fluoroethoxy-DL-tryptophanNucleophilic substitution8% - 18%Tumor imaging nih.gov

Applications of N Trifluoroacetyl Tryptophan in Peptide and Amino Acid Chemistry

Use as a Protecting Group in Peptide Synthesis

In peptide synthesis, a protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from participating in undesired side reactions during chain elongation. google.com The N-trifluoroacetyl (Tfa) group serves as a useful protecting group for the α-amino function of tryptophan and other amino acids. google.com Its utility stems from its distinct chemical properties, which allow for selective reactions and deprotection sequences.

Role in Enhancing Electrophilicity of N-H Amino Acids

The trifluoroacetyl group plays a crucial role in enhancing the electrophilicity of the amide carbonyl in a Tfa-protected amino acid. A 2018 study established a synthetic method for preparing sterically hindered peptide sequences by exploiting this property. rsc.org The electron-withdrawing effect of the trifluoromethyl moiety increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is a key feature in facilitating the formation of peptide bonds, particularly in challenging cases involving sterically hindered amino acids. rsc.org

Facilitating Site-Selective N-Alkylation in Sterically Hindered Systems

The trifluoroacetyl group is instrumental in achieving site-selective N-alkylation of the amide nitrogen. The strong electron-withdrawing nature of the group significantly increases the acidity of the N-H proton, making it easier to deprotonate. rsc.org This allows for selective alkylation at the nitrogen position under specific reaction conditions.

This strategy has been effectively used for the site-specific N-methylation of peptides. google.com For instance, N-trifluoroacetamide (Tfa) protected peptides on a solid support can be selectively methylated using the Mitsunobu reaction. researchgate.net This approach is particularly valuable for introducing N-alkylation in amino acids with nucleophilic side chains, such as lysine, arginine, and tryptophan, without causing inadvertent side-chain alkylation. google.com

Table 1: Research Findings on Site-Selective N-Alkylation

Research Focus Key Finding Reaction Type Reference
Synthesis of sterically hindered sequences The Tfa group increases the acidity of the N-H moiety, enabling site-selective N-alkylation. General N-alkylation rsc.org
Site-specific N-methylation The Tfa group facilitates selective N-methylation of resin-bound peptides. Mitsunobu reaction google.comresearchgate.net

Protecting Group Removal Methodologies

A critical aspect of any protecting group is its selective removal without affecting other parts of the peptide. The N-trifluoroacetyl group is characterized by its stability under acidic conditions, a property that makes it orthogonal to and compatible with the widely used Boc (tert-butoxycarbonyl) protection strategy. thieme-connect.de While acidolytic cleavage is common for many protecting groups like Boc, the N-Tfa group is resistant to this method. thieme-connect.deuminho.ptsigmaaldrich.com

Instead, the Tfa group is typically cleaved under basic or reductive conditions. This orthogonality is a significant advantage in complex multi-step peptide syntheses.

Table 2: Methodologies for N-Trifluoroacetyl Group Removal

Removal Method Reagents Key Features References
Basic Cleavage Mild alkali, such as aqueous piperidine (B6355638) or 1 M NaOH. Conditions must be controlled to avoid side reactions like aspartimide formation. thieme-connect.de
Reductive Cleavage Sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system (e.g., THF/ethanol). Fast, complete, and orthogonal to many other protecting groups used in SPPS. google.comresearchgate.netthieme-connect.de

Incorporation into Peptide and Protein Structures

Beyond its role as a transient protecting group, the trifluoroacetyl moiety can be incorporated into peptides and proteins to serve specific functions, such as mimicking natural modifications or providing a handle for further chemical diversification.

Post-Translational Modification Mimicry using Trifluoroacetylation

Post-translational modifications (PTMs) are crucial for regulating protein function in cells. nih.gov Lysine acetylation is a key PTM, but its dynamic nature makes it difficult to study. researchgate.netnih.gov To overcome this, researchers have used trifluoroacetyl-L-lysine (TFAcK) as a stable mimic for acetyllysine. nih.govfrontiersin.org The trifluoroacetyl group is structurally similar to the acetyl group but is resistant to deacetylation by enzymes like sirtuins due to the strong electron-withdrawing nature of its fluorine atoms. nih.govacs.org

By expanding the genetic code, researchers can site-specifically incorporate TFAcK into recombinant proteins. nih.gov This allows for the study of how acetylation at a specific site affects protein interactions, for example, with bromodomains, which are reader domains that recognize acetylated lysine. researchgate.netnih.govacs.org This strategy provides a powerful tool for deciphering the functional roles of acetylation. nih.gov

Late-Stage Diversification of Native Peptides via Tryptophan Modification

The ability to chemically modify native peptides at a late stage is a powerful tool for optimizing their properties. Direct modification of the tryptophan indole (B1671886) ring is an attractive strategy. Research has shown that Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester is an excellent substrate for regioselective electrophilic substitution reactions, such as nitration. nih.gov The outcome of the reaction can be directed to different positions on the indole ring by simply changing the solvent, providing a versatile method for creating diverse tryptophan analogs that can be used in peptide synthesis. nih.gov

Table 3: Regioselective Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester

Solvent Product Position of Nitration Yield Reference
Acetic Anhydride (B1165640) Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester C2 67% nih.gov
Trifluoroacetic Acid Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester C6 69% nih.gov

More recently, trifluoroacetic acid (TFA), the parent acid of the trifluoroacetyl group, has been employed as a critical solvent and reagent activator in methods for the late-stage diversification of tryptophan residues within native peptides. nih.govresearchgate.netrsc.org A 2024 study reported a catalyst-free C2-sulfenylation of tryptophan residues in various therapeutic peptides. nih.govnih.gov In this strategy, TFA acts as a "super dissolving" solvent for otherwise aggregation-prone peptides and activates the sulfenylating reagent, enabling the efficient and clickable incorporation of diverse functional groups onto the tryptophan indole ring. nih.govresearchgate.nethku.hk

Conjugation to Nucleic Acid Analogues (e.g., PNA-peptide conjugates)

The synthesis of peptide-nucleic acid (PNA) conjugates is a key area where protected amino acids like N-(trifluoroacetyl)tryptophan are employed. PNA are synthetic analogues of DNA and RNA with a neutral N-(2-aminoethyl)glycine backbone, which allows them to bind to nucleic acids with high affinity and specificity. umich.edu Conjugating peptides to PNA can enhance properties such as cellular uptake, solubility, and biological activity. scielo.org.mx

In the synthesis of PNA-peptide conjugates, this compound serves as a protected building block for the peptide portion. The trifluoroacetyl (TFA) group shields the α-amino group of tryptophan, preventing it from reacting out of turn during the stepwise assembly of the peptide chain, which is often performed using solid-phase peptide synthesis (SPPS). nih.gov This protection is crucial because the indole side chain of tryptophan is sensitive to the conditions used in both peptide and oligonucleotide synthesis.

The general strategy involves:

Assembling the peptide sequence on a solid support, incorporating this compound at the desired position.

Subsequently assembling the PNA sequence onto the peptide. nih.gov

Finally, removing all protecting groups, including the N-trifluoroacetyl group, to yield the final PNA-peptide conjugate.

The stability of the TFA group during chain assembly and its selective removal under mild basic or reductive conditions make it a valuable tool in creating these complex chimeric molecules. researchgate.net Studies on tryptophan-containing PNA conjugates have shown that the tryptophan residues can influence the self-assembly properties of the final construct, leading to the formation of supramolecular structures like helical fibers. nih.govacs.org

Precursor in the Synthesis of Complex Molecules

Beyond peptide chemistry, this compound is a valuable starting material for constructing intricate organic molecules, including natural products and their analogues. The protecting group facilitates chemical modifications of the tryptophan indole ring that would be difficult to achieve with the unprotected amino acid.

Role in Natural Product Synthesis

Tryptophan is a precursor to a vast array of biologically active natural products, particularly indole alkaloids. nih.gov Direct chemical modification of the tryptophan indole ring is often challenging due to its reactivity and the presence of the unprotected amine and carboxylic acid groups. By converting tryptophan to a protected form like Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, chemists can achieve selective reactions on the indole nucleus. nih.govuga.edu

A key example is the regioselective nitration of the indole ring. The reaction conditions determine the position of the nitro group. This process is pivotal as the nitro group is a versatile functional handle that can be converted into other groups (e.g., amines, azides) to build the complex scaffolds found in nature. nih.gov

Starting MaterialReagentsProductApplication
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃ in Acetic AnhydrideNα-trifluoroacetyl-2-nitro-L-tryptophan methyl esterPrecursor for 2-substituted indole alkaloids
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃ in Trifluoroacetic AcidNα-trifluoroacetyl-6-nitro-L-tryptophan methyl esterPrecursor for 6-substituted indole alkaloids and photoaffinity labels nih.gov

This table illustrates the role of this compound derivatives in creating key intermediates for natural product synthesis.

Synthesis of Noncanonical Amino Acid Analogues

Noncanonical amino acids (ncAAs) are crucial tools in chemical biology and drug discovery. This compound serves as an excellent scaffold for synthesizing novel tryptophan analogues. The trifluoroacetyl group protects the α-amine while the indole ring is chemically modified. nih.gov

The synthesis of nitro-tryptophans is a prominent example of creating ncAAs from a protected tryptophan precursor. nih.gov These nitro-derivatives are themselves valuable ncAAs. Furthermore, the nitro group can be readily reduced to an amino group, yielding amino-tryptophans, or converted to other functionalities via Sandmeyer-type reactions. This opens a pathway to a wide range of tryptophan analogues with substitutions at specific positions on the indole ring, which are of significant interest for incorporation into peptides and proteins to probe or alter their function. nih.govchemrxiv.org The ability to control the position of the substitution by choosing the right reaction conditions on the N-trifluoroacetylated starting material is a key advantage of this methodology. nih.gov

Formation of α-Amino Phenyl Ketones via Friedel-Crafts Acylation

Chiral α-amino ketones are important precursors for various biologically active compounds. mdpi.com The Friedel-Crafts acylation provides a direct method for their synthesis by creating a carbon-carbon bond between an aromatic ring and an amino acid derivative. acs.org

In this context, this compound is first converted into a highly reactive acylating agent, such as an acid chloride or an N-hydroxysuccinimide (OSu) ester. mdpi.comacs.org This activated species then reacts with an aromatic compound (e.g., benzene, ferrocene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.netacs.org

The N-trifluoroacetyl group is essential for the success of this reaction for two main reasons:

It protects the amino group from reacting with the Lewis acid.

It helps prevent racemization at the α-carbon, thus preserving the stereochemical integrity of the original amino acid. mdpi.comnih.gov

The resulting N-trifluoroacetyl-α-amino aryl-ketone can then be deprotected under mild basic conditions to yield the desired α-amino aryl-ketone. acs.org

Reaction Scheme Example

Acyl Donor Arene Lewis Acid Product Type
N-(trifluoroacetyl)amino acid chloride Benzene AlCl₃ N-trifluoroacetyl-α-amino phenyl ketone acs.org
N-(trifluoroacetyl)amino acid-OSu ester Benzene AlCl₃ N-trifluoroacetyl-α-amino phenyl ketone mdpi.com

This table summarizes different approaches to Friedel-Crafts acylation using N-trifluoroacetyl protected amino acids to form α-amino aryl-ketones.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, employed to separate, identify, and purify the components of a mixture. For N-(trifluoroacetyl)tryptophan, both liquid and gas chromatography are instrumental.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds. The introduction of the trifluoroacetyl group to the tryptophan molecule increases its hydrophobicity compared to the parent amino acid, a key factor in its chromatographic behavior, particularly in reversed-phase HPLC. This method is routinely used to assess the purity of synthesized this compound and to monitor reaction progress.

Separation is typically achieved using a C18 stationary phase, where the nonpolar trifluoroacetylated compound interacts with the hydrophobic alkyl chains of the column packing. A mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the compound. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. hplc.eu Detection is commonly performed using ultraviolet (UV) spectroscopy, leveraging the chromophoric indole (B1671886) ring of the tryptophan moiety. u-szeged.huscielo.br

Table 1: Illustrative HPLC Conditions for Analysis of Tryptophan Derivatives

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) Provides a hydrophobic stationary phase for separation based on polarity. scielo.br
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) Aqueous component of the mobile phase; TFA acts as an ion-pairing agent.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) Organic modifier to elute the compound by increasing mobile phase strength.
Gradient Linear gradient from low to high %B Ensures efficient elution of compounds with varying polarities. frontiersin.org
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns.
Detection UV at ~280 nm Wavelength for detecting the indole ring of tryptophan.
Column Temp. Ambient or controlled (e.g., 25°C) Maintains consistent retention times.
Chiral HPLC for Enantiomeric Purity Determination

Determining the enantiomeric purity of chiral molecules is critical in many scientific fields. This compound, being a derivative of a chiral amino acid, exists as D- and L-enantiomers. Chiral HPLC is the definitive method for separating these stereoisomers. This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.

For N-acylated amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com These CSPs offer multiple interaction sites (hydrophobic, π-π, hydrogen bonding) that create a chiral environment, allowing for the differential binding of the D- and L-forms. mdpi.com Another class of effective CSPs is based on Cinchona alkaloids, which can separate racemic amphoteric compounds and their derivatives. nih.gov The choice of mobile phase, often a mix of an organic solvent like methanol (B129727) or acetonitrile with aqueous buffers or additives, is crucial for optimizing the separation. mdpi.comresearchgate.net

Reversed-Phase HPLC for Peptide Purification

This increased hydrophobicity leads to a longer retention time on a reversed-phase column compared to an analogous peptide with an unmodified tryptophan or a simple acetylated tryptophan. This difference in retention can be exploited to effectively separate the target peptide from impurities, such as deletion sequences or peptides that failed to incorporate the modified residue. bachem.com Trifluoroacetic acid (TFA) is almost universally used as an ion-pairing reagent in the mobile phase for peptide purification, as it sharpens peaks and improves resolution. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas chromatography requires analytes to be volatile and thermally stable. Amino acids, including tryptophan, are zwitterionic and non-volatile, necessitating a chemical derivatization step prior to GC-MS analysis. sigmaaldrich.com The N-trifluoroacetylation of tryptophan is a key part of a common derivatization strategy used in metabolic profiling to quantify amino acids in biological samples. nih.govmdpi.com

The typical procedure involves a two-step reaction:

Esterification: The carboxyl group of tryptophan is converted to an ester (e.g., a methyl, propyl, or butyl ester) to block its polar nature.

Acylation: The amino group is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form the N-(trifluoroacetyl) derivative. This step neutralizes the basic amino group and further increases volatility.

The resulting this compound ester is sufficiently volatile for separation on a GC column. The coupled mass spectrometer then ionizes the eluted compound, and the resulting fragmentation pattern serves as a molecular fingerprint for identification and quantification. The mass spectrum provides structural information and allows for highly specific detection, making GC-MS a powerful tool for metabolic studies. tdl.orgscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of atoms within a molecule can be elucidated.

¹H and ¹³C NMR for Structural Elucidation

¹H (proton) and ¹³C NMR spectra provide definitive confirmation of the structure of this compound. The ¹H NMR spectrum displays signals for each unique proton in the molecule, with their chemical shifts, splitting patterns, and integration values revealing their electronic environment and proximity to neighboring protons. Key expected signals include those for the protons on the indole ring, the α- and β-protons of the amino acid backbone, and the amide proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal, confirming the presence of the carboxyl group, the trifluoroacetyl carbonyl, the carbons of the indole ring, and the α- and β-carbons. The strong electronegativity of the fluorine atoms in the trifluoroacetyl group causes a characteristic downfield shift in the signal of the adjacent carbonyl carbon. While specific literature data for this compound is sparse, the expected chemical shifts can be reliably predicted based on data from the closely related compound, N-acetyl-DL-tryptophan. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for N-acetyl-DL-tryptophan)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Indole N-H ~8.1 Singlet
Aromatic C-H s ~7.0 - 7.6 Multiplets
Amide N-H ~6.5 - 7.0 Doublet
α-CH ~4.8 Multiplet
β-CH ~3.3 Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for N-acetyl-L-tryptophan)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxyl (C =O) ~175
Trifluoroacetyl (C =O) ~172
Aromatic C s ~110 - 136
α-C ~55
β-C ~28
Trifluoromethyl (C F₃) ~116 (quartet)

¹⁹F NMR for Trifluoromethylated Derivatives and Enantiodiscrimination

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for studying trifluoromethylated compounds like this compound due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which provides detailed information about the local electronic environment. nsf.govnih.gov

In the context of enantiodiscrimination, ¹⁹F NMR is particularly effective. The trifluoromethyl group acts as a sensitive reporter. When this compound enantiomers interact with a chiral solvating agent (CSA), two diastereomeric complexes are formed. These complexes exhibit distinct ¹⁹F NMR signals, allowing for the differentiation and quantification of the enantiomers. nih.govacs.org

A notable example is the use of a C₂-symmetrical bis-thiourea CSA, which has demonstrated a remarkable ability to enantiodiscriminate N-trifluoroacetyl (N-TFA) derivatives of amino acids. nih.gov In the presence of this CSA, the ¹⁹F NMR spectra of racemic this compound would show separate peaks for the two enantiomers, with the chemical shift difference (Δδ) indicating the degree of enantioresolution. acs.org Research has shown that N-TFA derivatives can be effectively enantiodiscriminated, with nonequivalences for the CF₃ nuclei in the ¹⁹F spectra ranging from 0.050 to 0.099 ppm. acs.org

Table 1: Representative ¹⁹F NMR Chemical Shift Nonequivalence for N-TFA Amino Acid Derivatives with a Bis-Thiourea CSA

AnalyteObserved NucleusChemical Shift Nonequivalence (Δδ in ppm)
N-TFA-AlanineCF₃0.050
N-TFA-ValineCF₃0.085
N-TFA-LeucineCF₃0.099
N-TFA-PhenylalanineCF₃0.076

Note: This table is illustrative and based on data for various N-TFA amino acids to demonstrate the principle of enantiodiscrimination by ¹⁹F NMR. Specific data for this compound may vary.

Application in Chiral Recognition (e.g., using Chiral Solvating Agents)

The application of this compound in chiral recognition primarily relies on the formation of transient diastereomeric complexes with a chiral solvating agent (CSA), which can then be analyzed by NMR spectroscopy. nih.govnih.gov The trifluoroacetyl group plays a crucial role in the interaction with the CSA, often through hydrogen bonding.

The bis-thiourea CSA mentioned previously has been shown to be highly effective for the enantiodiscrimination of N-TFA amino acid derivatives. nih.govacs.org The interaction mechanism involves the formation of hydrogen bonds between the N-H protons of the thiourea (B124793) moieties of the CSA and the carboxylate and trifluoroacetyl groups of the this compound enantiomers. The different spatial arrangements of the substituents on the chiral center of the two enantiomers lead to distinct geometries and stabilities of the resulting diastereomeric complexes. This difference in interaction is then reflected in the NMR spectrum, allowing for chiral recognition. nih.gov

The efficiency of chiral recognition can be influenced by factors such as the structure of the CSA, the solvent, and the temperature. For instance, the presence of an achiral additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been found to be necessary for the solubilization of the substrate and to facilitate the interaction with the CSA. nih.gov

Optical Spectroscopic Techniques

Optical spectroscopic techniques are instrumental in probing the molecular interactions, conformational states, and structural changes of this compound.

Fluorescence Spectroscopy for Probing Molecular Interactions

The intrinsic fluorescence of the tryptophan indole ring makes it a sensitive probe of its local environment. springernature.comnih.gov The introduction of the N-trifluoroacetyl group can modulate these fluorescent properties. Changes in the fluorescence intensity and emission wavelength of this compound can be used to monitor its binding to other molecules, such as proteins or cyclodextrins.

Upon interaction with a binding partner, the tryptophan moiety may move into a more hydrophobic or hydrophilic environment, leading to a blue or red shift in the emission maximum, respectively. springernature.com Furthermore, quenching of the fluorescence can occur upon binding, providing quantitative information about the binding affinity and stoichiometry. While specific studies on this compound are limited, the principles of tryptophan fluorescence are well-established and applicable. nih.govpsu.edu

Table 2: General Principles of Tryptophan Fluorescence in Probing Molecular Interactions

Environmental ChangeEffect on Fluorescence SpectrumInterpretation
Increased hydrophobicityBlue shift (shift to shorter wavelength)Tryptophan moiety is in a more non-polar environment, often indicative of binding within a hydrophobic pocket.
Increased hydrophilicityRed shift (shift to longer wavelength)Tryptophan moiety is more exposed to the aqueous solvent.
Proximity to a quencherDecrease in fluorescence intensityA nearby molecule is accepting energy from the excited state of tryptophan, indicating close proximity.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules like this compound. The CD spectrum provides information about the secondary and tertiary structure of molecules containing chiral centers. nih.govsemanticscholar.org

The near-UV CD spectrum of tryptophan and its derivatives is dominated by transitions of the indole chromophore. nih.gov Changes in the conformation of the side chain of this compound, as well as its interactions with other molecules, will result in alterations to its CD spectrum. This allows for the monitoring of conformational changes upon binding to a receptor or self-assembly into larger structures. While detailed CD studies specifically on this compound are not abundant in the literature, the principles of using tryptophan CD for conformational analysis are well-documented for tryptophan-containing peptides and proteins. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules and is sensitive to changes in chemical bonding and molecular structure. nih.govexlibrisgroup.com For this compound, FTIR can be used to identify characteristic absorption bands associated with the trifluoroacetyl group, the amide linkage, the carboxylic acid, and the indole ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amide and Indole)Stretching3400-3200
C=O (Carboxylic Acid)Stretching1760-1690
C=O (Amide I)Stretching1680-1630
C=O (Trifluoroacetyl)Stretching~1700
N-H (Amide II)Bending1570-1515
C-F (Trifluoroacetyl)Stretching1300-1100

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment, such as solvent and aggregation state.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. It is also used for structural elucidation through fragmentation analysis and for quantification in complex mixtures.

Derivatization of amino acids with trifluoroacetyl groups, followed by esterification, is a common strategy for their analysis by gas chromatography-mass spectrometry (GC-MS). acs.org This derivatization increases the volatility and thermal stability of the amino acid, making it amenable to GC separation. The resulting mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also widely used for the analysis of tryptophan and its metabolites, and these techniques are directly applicable to this compound. unimi.it Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. In tandem MS (MS/MS), this precursor ion is fragmented to produce a characteristic product ion spectrum, which can be used for structural confirmation and highly selective quantification in multiple reaction monitoring (MRM) mode.

LC-MS/MS for Metabolite Quantification

In a typical workflow, a biological sample such as serum or brain tissue is first subjected to protein precipitation, often using an acidic agent like trifluoroacetic acid. nih.gov Following centrifugation, the supernatant containing the analyte of interest is injected into the LC system. Chromatographic separation is achieved on a suitable column, such as a C18 reversed-phase column, using a gradient elution with a mobile phase often consisting of water and an organic solvent like methanol or acetonitrile, with additives like formic acid to improve ionization. nih.govmdpi.commdpi.com

The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This high selectivity minimizes interference from other components in the matrix. nih.govmdpi.com The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision in quantification. mdpi.com

The method validation for such an assay would typically involve assessing linearity, accuracy, precision, and matrix effects to ensure reliable and reproducible results. mdpi.com The table below illustrates typical parameters for an LC-MS/MS method for tryptophan metabolites, which would be adapted for this compound.

ParameterTypical Value/Condition
Chromatography
ColumnC18 Reversed-Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Specific to this compound
Product Ion (m/z)Specific to this compound

MALDI-TOF MS for Conjugate Characterization

Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique primarily used for the analysis of large biomolecules such as proteins and peptides. In the context of this compound, MALDI-TOF MS would be instrumental in characterizing conjugates of this compound with proteins or peptides. The trifluoroacetylation of tryptophan residues in a protein can be a result of either intentional chemical modification for research purposes or an unintended consequence of using trifluoroacetic acid in protein purification.

The general principle of MALDI-TOF MS involves co-crystallizing the analyte with a matrix material on a target plate. A pulsed laser is then used to irradiate the crystals, leading to the desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. The mass-to-charge ratio (m/z) of the ions is determined by their flight time.

For the characterization of an this compound-protein conjugate, the mass shift resulting from the modification would be a key indicator. The trifluoroacetyl group adds a specific mass to the unmodified tryptophan residue. By comparing the mass spectrum of the modified protein to that of the unmodified protein, the number of trifluoroacetylated tryptophan residues can be determined.

A common application related to tryptophan modification analysis by MALDI-TOF MS is the mapping of surface-accessible tryptophan residues in proteins. nih.gov In such studies, a chemical modification agent that specifically reacts with tryptophan is used, and the resulting mass shift is detected by MALDI-TOF MS. This approach provides valuable information about the protein's three-dimensional structure and folding. While this specific application uses a different modifying agent, the underlying principle of detecting a mass shift upon modification is directly relevant to the characterization of this compound conjugates.

The table below summarizes the key aspects of using MALDI-TOF MS for this purpose.

AspectDescription
Sample Preparation Co-crystallization of the this compound-protein conjugate with a suitable matrix (e.g., sinapinic acid).
Instrumentation MALDI-TOF Mass Spectrometer.
Measurement Detection of the mass-to-charge ratio (m/z) of the intact protein conjugate.
Data Analysis Comparison of the measured mass with the theoretical mass of the unmodified protein to determine the mass shift and thus the extent of trifluoroacetylation.

Identification of Arylated Products via LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the identification and characterization of products from chemical reactions. In the context of this compound, LC-MS is crucial for identifying arylated products that may be formed through various synthetic methodologies. The arylation of tryptophan residues is a significant area of research in peptide and protein chemistry, enabling the introduction of new functionalities.

The process involves separating the reaction mixture using liquid chromatography, followed by detection and identification using mass spectrometry. The chromatographic separation allows for the isolation of the desired arylated product from starting materials, byproducts, and reagents. The mass spectrometer then provides the molecular weight of the separated components.

High-resolution mass spectrometry (HRMS) is often employed to obtain the accurate mass of the product, which allows for the determination of its elemental composition. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the parent ion of the arylated product is fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule, including the site of arylation on the tryptophan indole ring.

While direct studies on the LC-MS analysis of arylated this compound are not abundant, the principles are well-established in the broader context of characterizing modified amino acids and peptides. The trifluoroacetyl group would influence the retention time of the arylated product in the LC system and would be accounted for in the mass analysis.

The following table outlines the typical steps and information obtained from an LC-MS analysis of arylated this compound.

StepTechniqueInformation Obtained
Separation Liquid Chromatography (LC)Retention time of the arylated product, separation from other reaction components.
Detection Mass Spectrometry (MS)Molecular weight of the arylated product.
Identification High-Resolution Mass Spectrometry (HRMS)Accurate mass and elemental composition.
Structural Elucidation Tandem Mass Spectrometry (MS/MS)Fragmentation pattern, confirmation of structure and arylation site.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the biochemical and biological research investigations of the chemical compound “this compound” within the requested analytical framework.

Extensive searches for the influence of this compound on the kynurenine, serotonin (B10506), and indole metabolic pathways yielded no relevant results. Similarly, inquiries into its role in metabolomics profiling in plant or animal models, and its specific interaction with tryptophan synthase variants, did not provide any pertinent data.

The available scientific literature focuses extensively on the metabolic pathways of the essential amino acid L-tryptophan and its various naturally occurring derivatives. However, there is no accessible research detailing the specific effects or interactions of its trifluoroacetylated form, this compound, in the context of the outlined biochemical and biological investigations.

Therefore, this article cannot be generated as requested due to the absence of scientific data on the subject compound within the specified research areas.

Biochemical and Biological Research Investigations Non Clinical

Enzymatic Activity and Substrate Specificity Studies

Enzymatic Halogenation of Tryptophan Residues in Peptides

The introduction of halogen atoms into peptides can significantly alter their biological properties, including increased permeability across cell membranes and enhanced target affinity. Tryptophan halogenases are enzymes that catalyze the regioselective halogenation of tryptophan residues. Research has demonstrated that these enzymes can accept not only free tryptophan but also tryptophan residues within peptide chains.

Flavin-dependent tryptophan halogenases facilitate the halogenation of the indole (B1671886) moiety of tryptophan, utilizing oxygen, a halide salt, and a reduced flavin cofactor. Studies have shown that certain tryptophan halogenases, such as Thal from Streptomyces albogriseolus, can halogenate tryptophan residues at the C-terminus of peptides. The efficiency and regioselectivity of this enzymatic halogenation can be influenced by the neighboring amino acid residues. For instance, the presence of Valine, Phenylalanine, or Serine adjacent to the C-terminal tryptophan can favor C6-halogenation.

The ability of these enzymes to act on peptide substrates opens up avenues for the late-stage modification of bioactive peptides. This bio-orthogonal approach allows for the specific incorporation of halogen atoms into peptides, which can then be used for structure-activity relationship studies or as handles for further chemical modifications. While N-(trifluoroacetyl)tryptophan itself is a synthetic molecule, the study of enzymatic halogenation on tryptophan-containing peptides provides a framework for understanding how modified tryptophan residues might interact with these enzymes and serves as a basis for developing novel halogenated peptide therapeutics.

Investigation of N-Acylase Enzymes in Tryptophan Metabolism

N-acyl amino acids are a class of molecules that play various roles in biological systems. Their metabolism is often mediated by N-acylase enzymes, which catalyze the hydrolysis of the N-acyl bond. While direct studies on the interaction of this compound with N-acylases are not extensively documented, the metabolism of other N-acyltryptophan derivatives provides insights into this area.

N-acetyltryptophan, for example, is a known metabolite and has been used as a stabilizer in protein formulations. The biosynthesis and degradation of N-acyl aromatic amino acids are part of complex metabolic pathways. N-acylpeptide hydrolases are enzymes that can release N-acetylated amino acids from peptides that have undergone proteolytic degradation. Furthermore, the direct N-acetylation of free tryptophan can also occur.

Given that this compound is an analog of N-acetyltryptophan, it is plausible that it could serve as a substrate or inhibitor for N-acylase enzymes. The trifluoroacetyl group, being more electron-withdrawing than the acetyl group, might influence the rate of enzymatic hydrolysis. Investigating the interaction of this compound with N-acylases could provide valuable information on the substrate specificity of these enzymes and could potentially be used to probe their active sites. Such studies would contribute to a better understanding of the metabolism of both endogenous and xenobiotic N-acyl amino acids.

Molecular Interaction Studies

The interactions of this compound with proteins have been a subject of investigation, providing insights into protein binding sites, complexation mechanisms, and the dynamics of protein structure.

Binding Site Analysis with Proteins (e.g., Serum Albumins)

Magnetic resonance studies have been employed to analyze the binding of N-trifluoroacetyl-D-(and L-)-tryptophan to proteins such as α-chymotrypsin. These studies reveal specific interactions within the protein's binding pocket. While direct binding studies of this compound with serum albumins are not extensively detailed in the available literature, the binding of unmodified L-tryptophan and other tryptophan analogs to serum albumins is well-characterized.

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have known binding sites for tryptophan. The binding is influenced by factors such as pH and the presence of other ligands like fatty acids. The trifluoroacetyl group on this compound would likely influence its binding affinity and specificity for these sites compared to native tryptophan. The fluorine atoms can alter the electronic properties and hydrophobicity of the molecule, potentially leading to different interactions within the binding pocket. Fluorinated tryptophan analogs are increasingly being used as probes for 19F NMR studies to investigate protein structure and ligand binding, suggesting that this compound could be a valuable tool in this context.

Investigation of Drug-Protein Complexation Mechanisms

The study of how drugs bind to proteins is crucial for understanding their pharmacokinetics and pharmacodynamics. Tryptophan residues are often involved in drug-protein interactions, contributing through hydrophobic and aromatic stacking interactions. The introduction of a trifluoroacetyl group to tryptophan can modulate these interactions.

Fluorination of aromatic residues has been shown to be a powerful method for studying the electrostatic component of π-π interactions in protein-ligand binding. The electron-withdrawing nature of the trifluoroacetyl group can alter the electron density of the indole ring, thereby affecting its interaction with drug molecules and the protein's active site. By using this compound as a competitive binding inhibitor or as a modified residue within a protein, researchers can probe the specific forces that govern drug-protein complexation. Magnetic resonance techniques with molecules like N-trifluoroacetyl-D-(and L-)-tryptophan have been successfully used to study competitive binding to the active site of enzymes like α-chymotrypsin.

Quenching of Tryptophan Fluorescence in Protein Systems

Tryptophan is an intrinsically fluorescent amino acid, and its fluorescence is highly sensitive to its local environment within a protein. This property is widely used to study protein conformation, folding, and ligand binding. The quenching of tryptophan fluorescence can occur through various mechanisms, including dynamic and static quenching.

Trifluoroacetamide has been identified as an efficient quencher of tryptophan fluorescence. This quenching proceeds through both static and dynamic processes. In proteins like bovine serum albumin and wheat germ agglutinin, trifluoroacetamide can completely quench the fluorescence of accessible tryptophan residues. This suggests that the trifluoroacetyl group in this compound would also be an effective quencher.

The quenching of tryptophan fluorescence can be used to determine the accessibility of tryptophan residues in a protein and to measure binding affinities of ligands. By introducing this compound as a quencher, it is possible to probe the proximity of tryptophan residues to ligand binding sites. The quenching efficiency can provide information about the distance between the fluorophore (tryptophan) and the quencher (this compound), making it a useful tool for studying protein structure and dynamics.

Applications in Chemical Biology

This compound and related fluorinated tryptophan analogs serve as valuable tools in chemical biology for probing biological systems. The unique properties of the fluorine atom, such as its high electronegativity and the fact that 19F is a spin-1/2 nucleus with 100% natural abundance, make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.

The incorporation of fluorinated tryptophan derivatives into proteins allows for 19F NMR studies, which can provide detailed information about protein structure, dynamics, and folding without the background signals present in 1H NMR of biological samples. This compound can be used in competitive binding assays monitored by 19F NMR to screen for and characterize the binding of other ligands to a target protein.

Furthermore, as a derivative of a natural amino acid, this compound can be used to study enzyme-substrate interactions and to probe the active sites of enzymes involved in tryptophan metabolism. Its altered electronic and steric properties compared to native tryptophan can help in elucidating the specific requirements for substrate recognition and catalysis. The ability of the trifluoroacetyl group to quench tryptophan fluorescence also makes it a useful tool for studying protein-protein and protein-ligand interactions through fluorescence resonance energy transfer (FRET) and other fluorescence-based assays.

Research AreaKey Findings
Enzymatic Halogenation Tryptophan halogenases can modify tryptophan residues in peptides, a process influenced by adjacent amino acids.
N-Acylase Investigation As an analog of N-acetyltryptophan, it is a potential substrate/inhibitor for studying N-acylase enzymes.
Protein Binding Binds to the active site of enzymes like α-chymotrypsin, allowing for competitive binding studies.
Fluorescence Quenching The trifluoroacetyl group is an effective quencher of tryptophan fluorescence, useful for studying protein structure.
Chemical Biology Serves as a 19F NMR probe for studying protein structure, dynamics, and ligand binding.

Development of Fluorescent Probes for Biological Systems

The intrinsic fluorescence of the tryptophan indole ring is a powerful tool for studying protein structure and dynamics. bmglabtech.com Tryptophan's fluorescence is highly sensitive to its local micro-environment, including polarity and hydrogen bonding. acs.orgsemanticscholar.org Changes in the local environment can cause shifts in the emission wavelength and intensity, providing insights into protein conformational changes, ligand binding, and folding processes. bmglabtech.combiosynth.com

Typically, tryptophan absorbs light at around 280 nm and emits fluorescence at approximately 350 nm in aqueous solutions. semanticscholar.orgnih.gov When a tryptophan residue is buried within the hydrophobic interior of a folded protein, its fluorescence emission spectrum can shift to shorter wavelengths (a "blue shift"). biosynth.com This sensitivity makes tryptophan an excellent intrinsic probe, obviating the need for external fluorescent labels that could perturb the system. semanticscholar.org

Table 1: Fluorescence Properties of Tryptophan

PropertyValue (in Aqueous Solution)Significance
Absorption Maximum (λabs) ~280 nmAllows for selective excitation without exciting other amino acids as strongly. nih.gov
Emission Maximum (λem) ~350 nmHighly sensitive to the polarity of the surrounding environment. biosynth.comnih.gov
Quantum Yield (ΦF) ~0.12 - 0.20Represents the efficiency of the fluorescence process. semanticscholar.orgomlc.org

Photoaffinity Labeling Applications (e.g., 6-azido-L-tryptophan)

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules like proteins. This method involves a ligand analog that contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently bonds to nearby amino acid residues in the binding site. plos.org

This compound plays a critical role as a synthetic intermediate in creating these specialized tryptophan analogs. The trifluoroacetyl group serves as a protecting group for the amine function of tryptophan during the chemical synthesis of photoreactive derivatives, such as azido- or nitro-tryptophans. nih.govacs.orgresearchgate.net For example, the synthesis of 6-nitro-N-trifluoroacetyl-L-tryptophan methyl ester has been achieved through the regioselective nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester. researchgate.net Such nitro-tryptophan containing peptides have been used for photoaffinity labeling of receptors. acs.org

A prominent example is the use of 6-azido-L-tryptophan, a photoreactive analog of tryptophan. This compound has been used to probe the active site of the Escherichia coli tryptophan synthase. nih.gov

Research Findings on 6-azido-L-tryptophan and Tryptophan Synthase:

Binding and Activation: 6-azido-L-tryptophan binds reversibly to the tryptophan synthase enzyme complex in the dark, forming a quinonoid intermediate that has a maximum absorbance at 476 nm. nih.gov

Photoinactivation: Upon photolysis (exposure to UV light), this intermediate leads to the time-dependent inactivation of the enzyme's β2 subunit, while the α subunit remains active. nih.gov

Competitive Inhibition: The binding and photoinactivation by 6-azido-L-tryptophan can be prevented by the natural substrate L-serine and other competitive inhibitors like L-tryptophan, demonstrating that it acts at the enzyme's active site. nih.gov

Labeling Site: Studies using a radiolabeled version of 6-azido-L-tryptophan showed that it covalently attaches to an active site carboxyl residue, confirming its utility as a site-specific photoaffinity label. nih.gov

Table 2: Study of Tryptophan Synthase using 6-azido-L-tryptophan

ParameterObservationReference
Binding Affinity ([S]0.5) 6.3 µM nih.gov
Quinonoid Intermediate (λmax) 476 nm nih.gov
Effect of Photolysis Time-dependent inactivation of the β2 subunit nih.gov
Primary Labeled Residue Active site carboxyl residue nih.gov

Modification of Amino Acids in Peptide Hormones or Bioactive Peptides

The chemical modification of amino acids within peptide hormones and other bioactive peptides is a key strategy in medicinal chemistry to improve their therapeutic properties, such as stability, bioavailability, and receptor binding affinity. hku.hk Tryptophan, despite being the least abundant amino acid, is often found in functionally important regions of peptides and is a prime target for such modifications. nih.gov

The trifluoroacetyl group is instrumental in synthetic strategies aimed at modifying tryptophan. It is widely used as an orthogonal protecting group for amine functionalities during peptide synthesis, both in solution and on solid phase. nih.govacs.orggoogle.com Its stability under certain conditions and ease of removal under others make it highly valuable. nih.gov

Recent advancements have focused on the late-stage modification of tryptophan residues in native peptides. A notable method involves a catalyst-free C2-sulfenylation of tryptophan using trifluoroacetic acid (TFA) as both a solvent and a reagent activator. nih.govjove.comresearchgate.net This approach allows for the direct incorporation of various functional groups, including trifluoromethylthio (SCF3) and difluoromethylthio (SCF2H), onto the indole ring of tryptophan within fully formed peptides. hku.hknih.gov

Key Research Findings:

Versatile Modifications: Researchers have successfully attached a wide range of sulfur-containing groups (e.g., SCF3, SCF2H, alkylthio, arylthio) to the C2 position of tryptophan in numerous therapeutic peptides. nih.govresearchgate.net

Improved Properties: The modification of the peptide melittin with SCF3 and SCF2H groups resulted in improved bioactivity and enhanced stability in serum. nih.gov

Broad Applicability: The use of TFA as a solvent overcomes challenges related to peptide solubility and aggregation, making the method suitable for a wide variety of peptides, including those that are hydrophobic. jove.comresearchgate.net This technique has been successfully applied to on-market peptide drugs such as somatostatin, octreotide, and semaglutide. hku.hk

Table 3: Examples of Late-Stage Tryptophan Modification in Peptides

Peptide ExampleModification TypeFunctional Group AddedKey OutcomeReference
MelittinC2-sulfenylation-SCF3, -SCF2HImproved bioactivity and serum stability nih.gov
SomatostatinC2-sulfenylationVarious thio-groupsLate-stage diversification achieved hku.hk
OctreotideC2-sulfenylationVarious thio-groupsLate-stage diversification achieved hku.hk
LanreotideC2-sulfenylationVarious thio-groupsLate-stage diversification achieved hku.hk
SemaglutideC2-sulfenylationVarious thio-groupsLate-stage diversification achieved hku.hk

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule like N-(trifluoroacetyl)tryptophan might interact with biological macromolecules.

Molecular docking simulations are employed to predict the preferred binding orientation of this compound to a target protein, providing insights into the specific amino acid residues involved in the interaction. Early magnetic resonance studies investigated the binding of N-trifluoroacetyl-D-(and L-)-tryptophan to the enzyme α-chymotrypsin, confirming a direct interaction. nih.gov Computational models can further elucidate this binding by identifying key interactions.

The trifluoroacetyl group, with its three electronegative fluorine atoms, can participate in hydrogen bonding and electrostatic interactions. The tryptophan indole (B1671886) ring is known to engage in π-π stacking and hydrophobic interactions, while the carboxyl group can form salt bridges or hydrogen bonds. rsc.org Docking studies can predict the geometry and energy of these interactions within a protein's binding pocket. For instance, simulations could model the binding of this compound to tryptophan-binding sites in proteins like tryptophan synthase, revealing how the trifluoroacetyl group influences affinity and specificity compared to natural tryptophan. nih.gov

Table 1: Potential Interactions of this compound with Biomolecules Predicted by Molecular Modeling

Molecular MoietyType of InteractionPotential Interacting Partner in Biomolecules
Trifluoroacetyl Group (CF3-C=O)Hydrogen Bonding, Dipole-DipolePolar amino acid residues (e.g., Ser, Thr, Asn)
Amide Linkage (-NH-C=O)Hydrogen BondingPeptide backbone, polar amino acid residues
Indole Ringπ-π Stacking, HydrophobicAromatic amino acids (e.g., Phe, Tyr, Trp)
Carboxyl Group (-COOH)Hydrogen Bonding, IonicBasic amino acid residues (e.g., Lys, Arg)

The binding of a ligand to a protein often induces conformational changes in both the ligand and the protein. gersteinlab.orgnih.gov These changes are crucial for biological function. Techniques like molecular dynamics (MD) simulations can be used to study the dynamic nature of the this compound-protein complex and observe how the protein structure adapts upon binding.

Intrinsic tryptophan fluorescence is a common experimental method to monitor such conformational changes. nih.govnih.gov When a ligand binds near a tryptophan residue in a protein, the change in the local environment often leads to quenching or enhancement of this fluorescence. plos.orgsemanticscholar.org While this compound itself is the ligand in this context, its binding to a protein can alter the fluorescence of the protein's native tryptophan residues. MD simulations can provide a structural basis for these observed fluorescence changes by showing how the protein's structure shifts, potentially moving quenching groups closer to or further from tryptophan residues. mdpi.com These simulations can map the trajectory of the protein's domains, illustrating the transition from an "open" to a "closed" conformation upon ligand binding.

Tryptophan and its derivatives are known to self-assemble into various nanostructures, such as fibers and spheres, driven by non-covalent interactions like hydrogen bonding and π–π stacking of the indole rings. nih.govacs.orgrsc.org Molecular modeling can be used to propose structural hypotheses for how this compound molecules might arrange themselves in such self-assembled systems.

The presence of the N-trifluoroacetyl group introduces new possibilities for intermolecular interactions. The fluorine atoms can participate in halogen bonding or other electrostatic interactions, while the trifluoromethyl group adds steric bulk that could influence the packing geometry. Simulations can explore different packing arrangements (e.g., parallel vs. anti-parallel stacking of indole rings) and predict the most energetically favorable structures. These computational models can help interpret experimental data from techniques like X-ray diffraction or microscopy, providing a detailed picture of the self-assembled architecture.

Quantum Chemical Calculations (e.g., DFT, Semi-empirical methods)

Quantum chemical calculations offer a higher level of theory to investigate the electronic structure, reactivity, and energetics of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the mechanisms of chemical reactions. researchgate.netsemanticscholar.org For this compound, DFT can be used to investigate its reactivity, such as its susceptibility to oxidation or its role in acylation reactions. The trifluoroacetyl group is a strong electron-withdrawing group, which significantly influences the electron distribution within the molecule. This can affect the reactivity of the indole ring and the carboxyl group. arkat-usa.org

DFT calculations can model the entire reaction coordinate for a given process, identifying transition states and calculating activation energies. For example, in the context of tryptophan metabolism, the initial step often involves the enzyme tryptophan synthase. nih.gov Quantum chemical calculations could model key steps of this enzymatic reaction with the N-trifluoroacetylated analog to understand how the modification affects the reaction energetics and mechanism compared to the natural substrate. acs.orgnih.gov

Table 2: Examples of Reaction Parameters Calculable by Quantum Chemistry for this compound

ParameterDescriptionSignificance
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Determines the reaction rate; higher Ea means a slower reaction.
Reaction Energy (ΔE)The net energy change between reactants and products.Indicates if a reaction is exothermic (releases energy) or endothermic.
Transition State GeometryThe molecular structure at the highest point of the reaction energy profile.Provides insight into the mechanism of bond formation and breaking.
Atomic ChargesThe distribution of electron density among the atoms in the molecule.Helps predict sites of nucleophilic or electrophilic attack.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Quantum chemical methods can be used to perform a detailed conformational analysis of this compound and its derivatives. researchgate.netmdpi.commdpi.com By calculating the potential energy surface as a function of rotatable bonds (dihedral angles), researchers can identify the most stable, low-energy conformations. nih.govamanote.com

For tryptophan derivatives, the key dihedral angles are χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1), which describe the orientation of the indole side chain relative to the amino acid backbone. The bulky and electronegative N-trifluoroacetyl group can impose significant steric constraints, limiting the rotational freedom around the N-Cα bond and potentially influencing the preferred χ1 and χ2 angles. DFT calculations can quantify the energy differences between various conformers, predicting the most populated shapes of the molecule in different environments. This information is crucial for understanding how the molecule fits into binding sites and participates in molecular interactions.

Kinetic Modeling of Catalytic Cycles

Computational and theoretical studies play a pivotal role in elucidating the intricate mechanisms of catalytic reactions involving N-acylated amino acids, such as this compound. Kinetic modeling, a key component of these studies, allows for a quantitative understanding of the individual steps within a catalytic cycle, including substrate binding, chemical transformation, and product release. While specific kinetic data for the catalytic cycling of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on analogous N-acylated tryptophan derivatives and enzymes known to process such substrates.

One of the fundamental models used to describe enzyme kinetics is the Michaelis-Menten model, which provides a framework for determining key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). These parameters are crucial for understanding enzyme efficiency and substrate affinity. For instance, studies on the enzymatic hydrolysis of N-acyl amino acids provide a basis for modeling the catalytic cycle of this compound deacylation.

A well-studied example that offers a template for understanding the kinetics of N-acyl tryptophan derivatives is the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan ethyl ester. Kinetic evidence has pointed towards the formation of an acyl-enzyme intermediate in this reaction, a common feature in the catalytic cycles of many hydrolases nih.gov. This two-step mechanism involves the initial acylation of the enzyme's active site serine residue, followed by the deacylation step where water attacks the acyl-enzyme intermediate to release the product and regenerate the free enzyme.

More complex kinetic models are often required to fully describe the catalytic cycle. Pre-steady-state kinetic analysis, for example, can provide insight into the microscopic rate constants of individual steps that are not observable in steady-state experiments. Such analyses have been instrumental in understanding the catalytic mechanisms of sirtuins, a class of NAD+-dependent deacetylases that can also act on other acyl groups.

The trifluoroacetyl group, being more electron-withdrawing than an acetyl group, can significantly influence the rates of catalytic steps. For instance, N-trifluoroacetyl-D-glucosamine-6-phosphate is hydrolyzed by the enzyme NagA 26-fold faster than its N-acetyl counterpart, suggesting that the formation or collapse of the tetrahedral intermediate is the rate-limiting step and is accelerated by the trifluoroacetyl group tamu.edu. Conversely, trifluoroacetyl-lysine peptides have been shown to be competitive inhibitors of sirtuin deacetylases, indicating that while they can bind to the active site, their processing is significantly slower or does not occur at all acs.org.

The following interactive data table presents steady-state kinetic parameters for the deacylation of various acyl-group substrates by human SIRT3, which provides a comparative framework for understanding how the acyl group structure affects catalytic efficiency.

Acyl Substratekcat (s-1)Km,NAD (µM)kcat/Km,NAD (M-1s-1)
Acetyl0.15 ± 0.01140 ± 101100 ± 100
Propionyl0.25 ± 0.02120 ± 102100 ± 200
Butyryl0.30 ± 0.02110 ± 102700 ± 300
Myristoyl0.040 ± 0.00325 ± 31600 ± 200

Data adapted from a study on the kinetic and structural basis for acyl-group selectivity in Sirtuin-catalyzed deacylation.

This data illustrates that both the length of the acyl chain and its chemical properties can have a profound impact on the kinetic parameters of the catalytic cycle. While specific kinetic modeling of catalytic cycles involving this compound is a subject for future research, the existing body of work on related compounds provides a robust foundation for predicting and understanding its behavior in various catalytic systems.

Future Directions in N Trifluoroacetyl Tryptophan Research

Development of Novel Synthetic Routes for Diverse Analogues

The future of N-(trifluoroacetyl)tryptophan research is intrinsically linked to the ability to synthesize a wide array of structural analogues. The development of more efficient, scalable, and versatile synthetic methodologies is critical for exploring structure-activity relationships and creating novel molecular tools.

Key research thrusts will likely focus on both chemical and enzymatic strategies. Chemical methods, such as advancements in Friedel-Crafts reactions and asymmetric synthesis, offer pathways to analogues with modifications on the indole (B1671886) ring. rsc.orgresearchgate.net For instance, employing substituted indoles in reaction with serine derivatives can yield a variety of N-acyl tryptophan analogues. nih.gov The use of chiral auxiliaries in Strecker synthesis is another promising avenue for producing enantiomerically pure tryptophan analogues that can then be N-acylated. rsc.orgresearchgate.net

Enzymatic synthesis represents a burgeoning field with significant potential for creating this compound analogues under mild, environmentally friendly conditions. chemistryviews.org Engineered enzymes, particularly tryptophan synthase (TrpS), have shown considerable promise. nih.gov By evolving TrpS, researchers can expand its substrate scope to accept various indole derivatives, which, when coupled with a subsequent trifluoroacetylation step, could generate a diverse library of analogues. chemistryviews.orgnih.gov One-pot biocatalytic processes that combine enzymes like TrpS with other enzymes, such as aminotransferases, could further streamline the synthesis of D-tryptophan derivatives, adding to the structural diversity. acs.org

Synthetic StrategyDescriptionPotential AdvantagesFuture Research Focus
Asymmetric Chemical SynthesisUtilizes chiral auxiliaries or catalysts (e.g., DuanPhos ligand) to produce enantiomerically pure tryptophan analogues from corresponding indoles. rsc.orgresearchgate.netHigh enantiomeric purity; applicable to a wide range of indole precursors. rsc.orgDevelopment of more efficient and recyclable catalysts; simplification of operational procedures.
Engineered Tryptophan Synthase (TrpS)Employs genetically modified TrpS to catalyze the condensation of various indole analogues with serine. chemistryviews.orgnih.govHigh stereoselectivity; mild, aqueous reaction conditions; potential for one-pot, multi-enzyme cascades. acs.orgDirected evolution of TrpS for broader substrate specificity and enhanced catalytic efficiency. nih.gov
Enzymatic Optical ResolutionUses enzymes like D-aminoacylase to selectively process a racemic mixture of N-acetyl tryptophan analogues, allowing for the separation of the desired D-enantiomer. researchgate.netProvides access to D-amino acid analogues, which are important for peptidomimetics.Discovery and engineering of novel acylases with broader substrate tolerance for various N-acyl groups.

Advanced Applications in Peptidomimetics and Protein Engineering

The incorporation of this compound and its analogues into peptides and proteins is a frontier in designing novel therapeutics and functional biomaterials. The trifluoroacetyl group can significantly alter the parent molecule's properties, offering unique advantages.

In peptidomimetics , the focus is on creating peptide-like molecules with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better target affinity. azolifesciences.com The trifluoroacetyl group, by modifying the N-terminus, can protect against aminopeptidases. creative-peptides.com Furthermore, the fluorine atoms can modulate lipophilicity and electronic interactions, potentially leading to stronger binding with target receptors. Future research will involve systematically incorporating this compound into known bioactive peptides to create next-generation drug candidates with improved efficacy and bioavailability. For instance, the modification of antimicrobial peptides or growth hormone-releasing peptides could yield more robust therapeutic agents. azolifesciences.comnih.gov

In protein engineering , the site-specific incorporation of unnatural amino acids (UAAs) like this compound allows for the creation of proteins with novel functions or enhanced properties. nih.govinteresjournals.org This is typically achieved using orthogonal tRNA/aminoacyl-tRNA synthetase pairs that can recognize the UAA and incorporate it in response to a specific codon (e.g., a stop codon). interesjournals.org The trifluoroacetyl group serves as a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear window into protein structure and dynamics due to the absence of a natural fluorine background signal in biological systems. ehu.es Future work will focus on incorporating this compound into proteins to study protein folding, ligand binding, and allosteric regulation with high precision. portlandpress.com

Application AreaKey ObjectiveRole of this compoundFuture Research Example
PeptidomimeticsEnhance stability, bioavailability, and potency of peptide-based drugs. azolifesciences.comActs as an N-terminal protecting group; modulates lipophilicity and receptor interactions. creative-peptides.comDesigning novel anti-inflammatory drugs by modifying known peptide antagonists to improve their in-vivo stability. nih.gov
Protein EngineeringIntroduce novel functionalities or probes into proteins. nih.govServes as a ¹⁹F NMR probe for structural and dynamic studies; can alter protein stability and catalytic activity. ehu.esportlandpress.comIncorporating the analogue into enzymes to fine-tune their catalytic properties or to monitor conformational changes upon substrate binding. portlandpress.com

Integration with Multi-Omics Approaches for Deeper Biochemical Insights

Metabolomics can be used to profile the downstream metabolic consequences of introducing this compound. This involves analyzing the levels of various small molecules to see if the compound or its metabolites alter key pathways, such as central carbon metabolism or amino acid metabolism. nih.govrsc.org Future studies could use metabolomics to track the fate of this compound in cells, identifying any breakdown products and assessing its impact on the broader metabolic network.

Proteomics will be crucial for understanding how cellular protein expression changes in response to the presence of this compound. This could reveal cellular stress responses, adaptive mechanisms, or specific protein interactions involving the compound. frontiersin.org Similarly, transcriptomics can identify changes in gene expression, providing upstream insights into the cellular response. researchgate.net A combined multi-omics analysis could, for example, reveal if this compound upregulates specific metabolic enzymes (transcriptomics), leading to corresponding changes in protein levels (proteomics) and metabolite concentrations (metabolomics). Such integrated approaches will be essential for evaluating the biocompatibility and potential off-target effects of peptidomimetics and engineered proteins containing this analogue. nih.gov

Omics ApproachPrimary Data GeneratedBiochemical Question AddressedFuture Application
MetabolomicsQuantitative profiles of small molecule metabolites. nih.govHow does this compound alter cellular metabolic pathways? Is it metabolized?Tracing the metabolic fate of the compound in a cellular model to identify potential bioactive metabolites. nih.gov
ProteomicsGlobal protein expression and post-translational modification profiles. frontiersin.orgDoes the compound induce changes in protein expression, suggesting cellular adaptation or stress?Identifying protein interaction partners of peptidomimetics containing the analogue.
TranscriptomicsComprehensive gene expression (mRNA) profiles. researchgate.netWhat genetic pathways are activated or repressed in response to the compound?Assessing the cellular response to engineered proteins containing this compound to ensure biocompatibility.

Exploration of New Analytical Techniques for Trace Analysis and Structural Detail

The increasing use of this compound in complex biological systems necessitates the development and refinement of analytical techniques capable of its sensitive detection and detailed structural characterization.

For trace analysis , the primary challenge is quantifying low concentrations of the compound and its potential metabolites in complex matrices like cell culture media or biological fluids. nih.gov The future in this area lies in advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.gov Techniques such as nano-LC coupled with high-resolution mass spectrometry can provide the sensitivity and specificity needed for detection at picomolar levels. nih.gov Developing targeted lipidomics-style approaches could also be adapted for N-acyl amino acids, enabling the simultaneous quantification of a panel of related compounds. nih.gov

For structural detail , ¹⁹F NMR spectroscopy stands out as a uniquely powerful tool. nsf.gov The trifluoroacetyl group provides three equivalent fluorine atoms, yielding a strong, sharp signal that is highly sensitive to the local chemical environment. ehu.es Future research will leverage solid-state ¹⁹F NMR to study the conformation of this compound-containing peptides when bound to membranes or receptors. nih.gov Advanced NMR techniques can determine the orientation of the trifluoroacetyl group, providing precise structural constraints that are difficult to obtain with other methods. nsf.gov Furthermore, combining experimental ¹⁹F NMR data with density functional theory (DFT) calculations will allow for a more accurate interpretation of chemical shifts in terms of molecular structure and electronic environment. nsf.gov

Analytical TechniquePrimary ApplicationKey Advantage for this compoundFuture Development
LC-MS/MSTrace quantification in complex biological samples. nih.govHigh sensitivity and specificity for detecting the parent compound and its metabolites. nih.govDevelopment of validated high-throughput methods for pharmacokinetic studies.
¹⁹F NMR SpectroscopyDetailed structural and dynamic analysis in solution and solid state. nsf.govBackground-free signal; high sensitivity to local electronic and conformational changes. ehu.esApplication in in-cell NMR to study protein structure and interactions in a native cellular environment.
X-ray CrystallographyHigh-resolution 3D structure determination of proteins.Provides atomic-level detail of how the analogue is accommodated within a protein structure.Co-crystallization of engineered proteins containing the analogue with their binding partners. nih.gov

Q & A

Basic: What are the optimized synthetic routes for N-(trifluoroacetyl)tryptophan, and how can side reactions be minimized?

This compound is synthesized via a two-step protocol. First, L-tryptophan is converted to its methyl ester using SOCl₂ and methanol at −42°C to avoid racemization. The ester is then reacted with trifluoroacetic anhydride (TFAA) at room temperature for 3 hours, followed by precipitation with petroleum ether. Critical factors include maintaining low temperatures during esterification to prevent hydrolysis and using excess TFAA to ensure complete N-acylation. Side reactions, such as over-acylation or indole ring modification, are minimized by controlling reaction stoichiometry and avoiding prolonged exposure to acidic conditions .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and how are conflicting spectral data resolved?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. ¹H NMR identifies the trifluoroacetyl group (δ 3.8–4.2 ppm for α-CH₂ and δ 7.0–7.8 ppm for aromatic protons) and confirms esterification. ¹⁹F NMR detects the CF₃ group at δ −70 to −75 ppm. MS (ESI or EI) verifies molecular weight (e.g., [M+H]⁺ at m/z 331). Contradictions in data, such as unexpected splitting in NMR, may arise from rotamers or residual solvents. These are resolved by variable-temperature NMR or HSQC experiments to confirm assignments .

Basic: How should researchers design experiments to ensure reproducibility in studies involving this compound?

Adhere to NIH guidelines for preclinical research:

  • Controlled Variables : Standardize solvent systems (e.g., anhydrous acetonitrile for reactions), purity of starting materials (>98%), and reaction temperatures (±1°C).
  • Replication : Conduct triplicate trials for kinetic or yield studies.
  • Reporting : Document detailed synthetic protocols, including workup steps (e.g., petroleum ether precipitation) and analytical conditions (e.g., NMR solvent, MS ionization mode). Use preclinical checklists for manuscript submission .

Advanced: How does the trifluoroacetyl group influence regioselectivity in electrophilic aromatic substitution (EAS) on tryptophan derivatives?

The electron-withdrawing trifluoroacetyl group deactivates the indole’s pyrrole ring, shifting EAS to the benzene ring. For nitration, reaction at C5/C6 of the benzene ring is favored over C2/C3 of the pyrrole. Regioselectivity is confirmed by NOESY NMR (proximity of nitro groups to benzene protons) and HPLC-MS to isolate isomers. Computational studies (DFT) predict activation energies for competing pathways .

Advanced: What strategies are used to study protein binding interactions of this compound using fluorescence spectroscopy?

Adopt methods from serum albumin binding studies ( ):

  • Quenching Experiments : Monitor intrinsic fluorescence of tryptophan residues in proteins (e.g., HSA/BSA) upon ligand binding. A decrease in emission at 340 nm (λₑₓ = 295 nm) indicates complex formation.
  • Stern-Volmer Analysis : Calculate quenching constants (Kₛᵥ) to distinguish static vs. dynamic quenching.
  • Molecular Docking : Validate binding sites (e.g., Sudlow site I/II) using AutoDock Vina with PDB structures .

Advanced: How is the antioxidant activity of this compound evaluated in cellular models?

  • ROS Scavenging Assays : Treat cells (e.g., HEK293) with H₂O₂ or tert-butyl hydroperoxide, and measure ROS levels using DCFH-DA fluorescence.
  • Cytoprotection : Assess viability via MTT assay after co-treatment with the compound and oxidants.
  • Mechanistic Studies : Western blotting for Nrf2/Keap1 pathway activation or SOD/CAT enzyme activity. Dose-response curves (0.1–100 µM) identify EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.